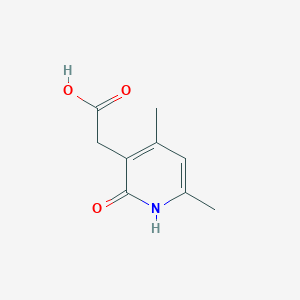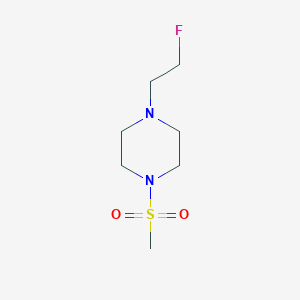
1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine” were not found, piperidine derivatives, which this compound is a part of, have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a 2-fluoroethyl group and a methylsulfonyl group.
Scientific Research Applications
Automated Pre-column Derivatization and HPLC with Fluorescence Detection
A method involving automated pre-column chemical derivatization followed by HPLC for the determination of a non-peptide oxytocin receptor antagonist, showcasing the compound's relevance in analytical chemistry for precise measurement in biological matrices (Kline, Kusma, & Matuszewski, 1999).
Antibacterial Agents Synthesis
Research on pyrido(2,3-d)pyrimidine derivatives, including the synthesis of compounds involving piperazines, highlights the application in developing new antibacterial agents with improved activity against various bacterial strains, demonstrating the potential of piperazine derivatives in antimicrobial therapy (Matsumoto & Minami, 1975).
Antidepressant Metabolism Study
A study on the oxidative metabolism of a novel antidepressant using human liver microsomes and recombinant enzymes to identify the cytochrome P450 enzymes involved, providing insight into the drug's metabolic pathways and the role of piperazine derivatives in pharmacokinetics (Hvenegaard et al., 2012).
Synthesis of Flunarizine and Its Isomers
Research on the regioselective metal-catalyzed amination for the synthesis of flunarizine, a calcium channel blocker, showcases the application in the synthesis of pharmaceuticals and the exploration of isomers for potential therapeutic use (Shakhmaev, Sunagatullina, & Zorin, 2016).
Adenosine A2B Receptor Antagonists Development
The design and synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists, highlighting the role of piperazine derivatives in the development of selective receptor antagonists with potential therapeutic applications (Borrmann et al., 2009).
Crystal Structure Analysis
The determination of the crystal and molecular structure of a piperazine derivative, providing valuable information on the compound's conformation and potential interactions, which is essential for drug design and development (Oezbey et al., 1998).
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine” and similar compounds may have potential applications in the development of new drugs.
properties
IUPAC Name |
1-(2-fluoroethyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFOBWZWDGVNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767162.png)
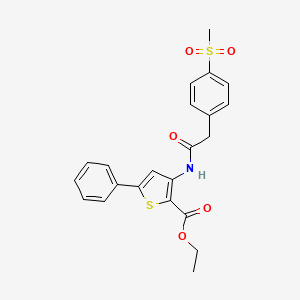
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B2767165.png)
![3-(4-{[(3,4-Dimethylphenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythi olan-1-one](/img/structure/B2767166.png)


![Ethyl 1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2767172.png)
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)
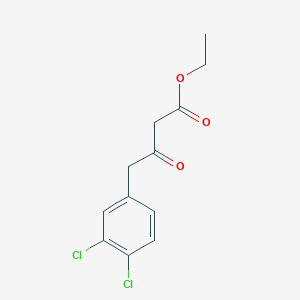
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2767178.png)
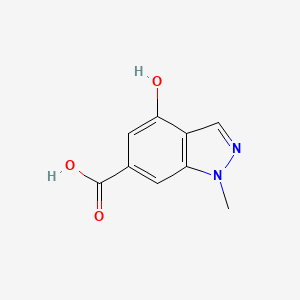

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2767183.png)
